molecular formula C17H11FN4O2 B2804815 6-fluoro-1-methyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1184978-92-4

6-fluoro-1-methyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No.: B2804815
CAS No.: 1184978-92-4
M. Wt: 322.299
InChI Key: MPMRGTPEDWKZBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-fluoro-1-methyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C17H11FN4O2 and its molecular weight is 322.299. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on the synthesis and analysis of molecules with structures similar to "6-fluoro-1-methyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one", focusing on their potential as antimicrobial and antiviral agents. For instance, a study proposed the synthesis of a potential antimicrobial and antiviral drug, highlighting its molecular and crystal structures and predicting biological activity through molecular docking (Vaksler et al., 2023).

Antimicrobial and Antitumor Applications

Compounds with a quinoline backbone, including derivatives of the mentioned compound, have been synthesized and evaluated for their in vitro antimicrobial activity against a variety of pathogens. These studies demonstrate the wide spectrum of biodynamic activities of quinolines, which are used as potent therapeutic agents (Faldu et al., 2014).

Furthermore, the exploration of quinoline derivatives for antitumor applications has been a significant focus. Research on fluoroquinolone C3-isostere derivatives, incorporating oxadiazole Mannich base derivatives, has shown promising results in vitro against cancer cell lines, indicating a potential route for transforming antibacterial fluoroquinolones into antitumor compounds (Guoqianga, 2012).

Antibacterial Activity and Design Strategies

Several studies have focused on the design, synthesis, and evaluation of novel quinolone fused with hybrid heterocycles, demonstrating significant antibacterial efficacy against various bacterial strains. These efforts indicate a strategic approach to combating bacterial resistance through the synthesis of compounds with enhanced antibacterial activity (Desai et al., 2021).

Coordination Polymers and Cancer Activity

Coordination polymers based on asymmetric 1,3,4-oxadiazole-containing ligands have been synthesized, with studies investigating their structure and potential anti-ovarian cancer activity by inducing ROS genes expression. This research underscores the importance of structural design in developing therapeutic agents with specific anticancer activities (Yang et al., 2021).

Properties

IUPAC Name

6-fluoro-1-methyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN4O2/c1-22-9-13(15(23)12-8-11(18)2-3-14(12)22)17-20-16(21-24-17)10-4-6-19-7-5-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMRGTPEDWKZBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.